molecular formula C8H10INO B12888131 (S)-2-Amino-1-(2-iodophenyl)ethan-1-ol

(S)-2-Amino-1-(2-iodophenyl)ethan-1-ol

Cat. No.: B12888131
M. Wt: 263.08 g/mol
InChI Key: CWLIBAOBIAUKPM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-1-(2-iodophenyl)ethan-1-ol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, an iodine atom, and a hydroxyl group attached to an ethan-1-ol backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(2-iodophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with 2-iodoacetophenone as the starting material.

    Reduction: The carbonyl group of 2-iodoacetophenone is reduced to form the corresponding alcohol.

    Amination: The hydroxyl group is then converted to an amino group through a series of reactions involving reagents such as ammonia or amines.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(2-iodophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-1-(2-iodophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(2-iodophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol: This compound has a similar structure but with a fluorine atom instead of an amino group.

    2-Amino-2-(4-bromophenyl)ethan-1-ol: This compound has a bromine atom instead of an iodine atom.

Uniqueness

(S)-2-Amino-1-(2-iodophenyl)ethan-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity. The combination of the amino and hydroxyl groups also allows for versatile chemical modifications, making it a valuable compound in various research applications.

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

(1S)-2-amino-1-(2-iodophenyl)ethanol

InChI

InChI=1S/C8H10INO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1

InChI Key

CWLIBAOBIAUKPM-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CN)O)I

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.